molecular formula C11H13IO B8792458 1-(Cyclopentyloxy)-2-iodobenzene

1-(Cyclopentyloxy)-2-iodobenzene

Cat. No.: B8792458
M. Wt: 288.12 g/mol
InChI Key: LWFOHWGWHJHQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopentyloxy)-2-iodobenzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at position 2 and a cyclopentyloxy group (-O-cyclopentyl) at position 1. The cyclopentyloxy group introduces steric bulk and moderate electron-donating effects, which influence reactivity in cross-coupling and cyclization reactions.

Properties

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

1-cyclopentyloxy-2-iodobenzene

InChI

InChI=1S/C11H13IO/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

LWFOHWGWHJHQEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-(Cyclopentyloxy)-2-iodobenzene with structurally related 2-iodobenzene derivatives, focusing on synthesis, reactivity, applications, and physicochemical properties.

Structural and Functional Group Variations

Key analogs include:

  • 1-(Allyloxy)-2-iodobenzene (allyloxy substituent)
  • 1-(Benzyloxy)-2-iodobenzene (benzyloxy substituent)
  • 1-Chloro-2-iodobenzene (chloro substituent)
  • 1-(Dimethoxymethyl)-2-iodobenzene (dimethoxymethyl substituent)
  • 1-Ethoxy-2-iodobenzene (ethoxy substituent)
Cross-Coupling Reactions
  • 1-(Allyloxy)-2-iodobenzene : Used in Pd-catalyzed arylallylation to synthesize 3,3-disubstituted heterocycles (e.g., dihydrobenzofurans) .
  • 1-(Benzyloxy)-2-iodobenzene : Participates in intramolecular C–H arylation to form fused chromene derivatives (68% yield) .
  • 1-(Cyclopentyloxy)-2-iodobenzene : Expected to exhibit slower oxidative addition in Pd-catalyzed reactions due to steric hindrance from the cyclopentyl group.
Radical Cyclization
  • 1-(Allyloxy)-2-iodobenzene : Forms 2,3-dihydrobenzofurans via radical cyclization under visible light and TTMSS (trimethylsilyl sulfinate) .
  • 1-(Cyclopentyloxy)-2-iodobenzene : Bulky substituents may hinder radical intermediates, reducing cyclization efficiency compared to allyloxy analogs.

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Profile
1-(Cyclopentyloxy)-2-iodobenzene 302.11 ~250 (estimated) Lipophilic, soluble in THF, DCM
1-Chloro-2-iodobenzene 238.45 220–225 Low polarity, soluble in ethers
1-Ethoxy-2-iodobenzene 248.06 ~235 Moderate polarity, soluble in ethanol

Key Observations :

  • Bulky substituents (e.g., cyclopentyloxy) increase molecular weight and reduce solubility in polar solvents.
  • Electron-withdrawing groups (e.g., chloro) enhance stability but limit participation in nucleophilic reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.